molecular formula C11H16N2O6 B558416 Boc-Gly-OSu CAS No. 3392-07-2

Boc-Gly-OSu

Cat. No. B558416
CAS RN: 3392-07-2
M. Wt: 272,25 g/mole
InChI Key: LJCWRJYVPJJTMB-UHFFFAOYSA-N
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Description

Boc-Gly-OSu, also known as Boc-glycine N-hydroxysuccinimide ester, is a compound with the empirical formula C11H16N2O6 . It is commonly used in laboratory settings and in the synthesis of substances .


Molecular Structure Analysis

The molecular weight of Boc-Gly-OSu is 272.25 g/mol . It has a complex structure with several functional groups, including a carbamate group (Boc) and an N-hydroxysuccinimide ester .


Chemical Reactions Analysis

Boc-Gly-OSu is suitable for Boc solid-phase peptide synthesis . In the context of peptide synthesis, Boc-derivatives are often used because they can be cleaved by mild acidolysis .


Physical And Chemical Properties Analysis

Boc-Gly-OSu is a solid substance with a melting point of 165-167 °C . It has a density of 1.3±0.1 g/cm3 and a molar refractivity of 62.4±0.4 cm3 . The compound has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .

Scientific Research Applications

“Boc-Gly-OSu” is a chemical compound used in scientific research, particularly in the field of chemistry . It’s often used as a protecting group for amino functions . Here are some details about its application:

  • Specific Scientific Field : Chemistry, specifically in the synthesis of multifunctional targets .
  • Summary of the Application : “Boc-Gly-OSu” is used for the protection of amino functions in the synthesis of multifunctional targets. It’s particularly useful in the context of peptide synthesis .
  • Methods of Application or Experimental Procedures : The compound is used for the dual protection of amines and amides. This involves the synthesis, properties, and applications of products containing one or two Boc-groups .
  • Results or Outcomes : The use of “Boc-Gly-OSu” facilitates the cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Peptide Synthesis

    • Field : Chemistry, specifically peptide synthesis .
    • Application : “Boc-Gly-OSu” is used for the protection of amino functions in the synthesis of peptides . It’s particularly useful in the context of peptide synthesis .
    • Methods : The compound is used for the dual protection of amines and amides . This involves the synthesis, properties, and applications of products containing one or two Boc-groups .
    • Results : The use of “Boc-Gly-OSu” facilitates the cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Preparation of Boc-Gly-His (Trt)-OH

    • Field : Organic Chemistry .
    • Application : “Boc-Gly-OSu” is used in the preparation of Boc-Gly-His (Trt)-OH .
    • Methods : The compound is mixed with DMF and DIPEA, then Trt histidine is added. The mixture is stirred at room temperature for 2-3 hours, then water and lemon acid solution are added. The mixture is stirred for 15 minutes, filtered, and the filter cake is collected. The filter cake is dissolved in ethyl acetate, washed with water, and dried over anhydrous sodium sulfate .
  • Dual Protection of Amino Functions

    • Field : Chemistry .
    • Application : “Boc-Gly-OSu” is used for the dual protection of amino functions . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
    • Methods : The compound is used for the dual protection of amines and amides . This involves the synthesis, properties, and applications of products containing one or two Boc-groups .
    • Results : The use of “Boc-Gly-OSu” facilitates the cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Synthesis and Anticancer Activity of Boc-Gly-Pro Dipeptide-Annonaceous Acetogenin Prodrugs

    • Field : Medicinal Chemistry .
    • Application : “Boc-Gly-OSu” is used in the synthesis of Boc-Gly-Pro dipeptide-annonaceous acetogenin prodrugs . These prodrugs target fibroblast activation protein or other hydrolytic enzymes .
    • Methods : Squamocin and bullatacin were covalently linked to N-butoxycarbonyl protected glycine-proline dipeptide (Boc-Gly-Pro), which may be recognized and cleaved by fibroblast activation protein (FAP), a serine protease overexpressed on the surface of tumor-associated fibroblasts .
    • Results : All derivatives showed high potency to inhibit 4T1 breast cancer cell line growth in the sub-µM to µM range . The data suggest that Boc-Gly-Pro-acetogenin prodrugs may show improved therapeutic potential of these acetogenins by reducing the drug doses and the toxic side effects .

Safety And Hazards

Boc-Gly-OSu is classified as a combustible solid . It is recommended to handle it in a well-ventilated place, avoid dust formation, and avoid breathing vapors, mist, or gas . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-11(2,3)18-10(17)12-6-9(16)19-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWRJYVPJJTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187541
Record name tert-Butyl (2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate
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Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Gly-OSu

CAS RN

3392-07-2
Record name N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester
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Record name N-Boc-glycine hydroxysuccinimide ester
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Record name 3392-07-2
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Record name tert-Butyl (2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate
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Record name tert-butyl [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]carbamate
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Record name N-BOC-GLYCINE HYDROXYSUCCINIMIDE ESTER
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Synthesis routes and methods I

Procedure details

N-Boc-glycine (7.31 g, 41.7 mmol) was dissolved in 100 mL of DCM and to the cooled (15° C.) solution N-hydroxysuccinimide (5.28 g, 45.9 mmol) was added. N,N′-dicyclohexylcarbodiimide (9.47 g, 45.9 mmol) was added to the formed suspension under vigorous stirring. After a few seconds, a cloudy white suspension formed, the mixture was allowed to reach room temperature and stirred for 1 h. It was subsequently filtrated over celite, washed with 50 mL saturated sodium bicarbonate, dried over sodium sulfate and concentrated in vacuo to yield a crystalline powder. Yield: 7.02 g, 61.8%
Quantity
7.31 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Boc-Gly-OH (1.54 g, 8.82 mmol) was put in a 500-mL eggplant flask and dissolved in distilled CHCl3. Then, DCU (2.18 g, 10.6 mmol) and HOSu (1.21 g, 10.6 mmol) were added thereto, and the stirring was started under cooling. After having been left standing overnight, the completion of the reaction was confirmed with TLC and the resultant was concentrated. After filtered, DCUrea was dissolved in AcOEt and the reprecipitated DCUrea was filtered. After that, the filtrate was concentrated and recrystallized with AcOEt-distilled Et2O twice, whereby Boc-Gly-OSu was obtained. The yield was 1.74 g (63.9%). 1H NMR (CDCl3, 300 MHz): 5.04 (1H, Boc-Gly NH); 4.27, 4.23 (2H, Gly αCH2); 2.79 (4H, OSu); 1.40 (9H, Boc t-Bu).
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
1.21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
JA Egan, CN Filer - Journal of Radioanalytical and Nuclear Chemistry, 2016 - Springer
… With [ 3 H] l-glutamine (6) in hand, it was reacted with commercially available BOC-Gly-OSu, BOC deprotected with trifluoroacetic acid and purified by TLC to afford product 7 as seen in …
Number of citations: 3 link.springer.com
Z Wu, Y Shen, X Zhang - Analytical Chemistry, 2022 - ACS Publications
… We systematically evaluated the Boc-Ala-OSu and Boc-Gly-OSu reaction and optimized the conditions for labeling, side-product elimination, and Boc deprotection. We validated the …
Number of citations: 5 pubs.acs.org
D Yamashiro, J Blake - … journal of peptide and protein research, 1981 - Wiley Online Library
… A mixture with dioxane (90 ml), BocGly-OSu (4.1 g, 15mmol), and 15ml 1 N KHC03 was stirred for 45min at 24". The resulting solution was evaporated in vacuo to ca. S od , cooled, …
Number of citations: 45 onlinelibrary.wiley.com
SS Wang, ID Kulesha - The Journal of Organic Chemistry, 1975 - ACS Publications
… Coupling of Boc-Ile-OSu with Leu gave Z-Ile-Leu-OH (XV) , which on hydrogenolysis followed by coupling with Boc-Gly-OSu yielded the tripeptide Boc-Gly-Ile-Leu-OH (XVI) . …
Number of citations: 37 pubs.acs.org
J Castro-Pichel, MT García-López, G Federico - Tetrahedron, 1987 - Elsevier
… Similar aminoacylation of 2 wrth Boc-q-Ala-OSu and Boc-Gly-OSu in the presence of DBU yielded the 5'-g-[Ij-(Boc-amlnoacyl)sulfamoyl]substituted nucleosides 13 and jJ in 80 and 71% …
Number of citations: 49 www.sciencedirect.com
J Bonnamour, TX Métro, J Martinez, F Lamaty - Green chemistry, 2013 - pubs.rsc.org
This paper describes an original methodology for peptide bond synthesis avoiding toxic solvents and reactants. Ball-milling stoichiometric amounts of Boc-protected α-amino acid N-…
Number of citations: 142 pubs.rsc.org
E Stes, M Laga, A Walton, N Samyn… - Journal of proteome …, 2014 - ACS Publications
… OH, of which the ε-amino group of the internal lysine residue was acylated following a reaction with Boc-Gly-OSu. Upon loss of the Boc group, the peptide elutes earlier because of a …
Number of citations: 68 pubs.acs.org
M Makowski, B Rzeszotarska, Z Kubica… - Liebigs Annalen der …, 1986 - Wiley Online Library
… The previously N-deprotected tripeptides 1 and 11 were condensed with Boc-Gly-OSu to … Deblocked amines were coupled in situ with Boc-Gly-OSu yielding the tetrapeptides (2)-BocGly-…
SS Wang, BF Gisin, DP Winter… - The Journal of …, 1977 - ACS Publications
… H-Glu(OBzl)-OH (1.19 g,5 mmol), finely ground, was stirred with 1.43 g (5.25 mmol) of BocGly-OSu and 0.7 mL (5 mmol) of Et3N inDMF (35 mL) for 36 h. The clear solution obtained was …
Number of citations: 334 pubs.acs.org
AV Tarasyuk, NM Sazonova, AG Rebeko… - Pharmaceutical …, 2021 - Springer
… A solution of 2.7 g (23.22 mmol) of hexamethylenediamine in 30 ml of DMF was poured into a solution of 13.9 g (51 mmol) of Boc-Gly-OSu (13) in 70 ml of DMF with mixing, resulting in …
Number of citations: 4 link.springer.com

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